molecular formula C12H10BrNO4 B1268812 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid CAS No. 35197-64-9

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Cat. No. B1268812
CAS RN: 35197-64-9
M. Wt: 312.12 g/mol
InChI Key: PALKPTNUIUCQQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids using N-bromosuccinimide under radical-chain reaction conditions. This method has been utilized to create novel electrophilic building blocks for the synthesis of EPCs, highlighting the versatility and reactivity of the bromo-isoindolinyl moiety in synthetic applications (Zimmermann & Seebach, 1987).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives has been elucidated through X-ray crystallography, revealing significant details about their stereochemistry and hydrogen bonding patterns. These studies provide insights into the conformational preferences and the impact of the bromo and isoindolinyl groups on the overall molecular geometry (Gallagher, Brady, & Murphy, 2000).

Chemical Reactions and Properties

The compound serves as a precursor in various chemical reactions, including substitutions and chain elongations, demonstrating its utility in synthesizing chiral derivatives with potential applications in medicinal chemistry and material science. The chemical reactivity is influenced by the bromo and isoindolinyl groups, which facilitate the introduction of functional groups and structural modifications (Noda & Seebach, 1987).

Physical Properties Analysis

The physical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives, including melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and interactions. The distinct hydrogen bonding and molecular packing observed in these compounds influence their physical characteristics and stability (Gallagher et al., 2000).

Scientific Research Applications

Antiviral Activity

  • Application : Indole derivatives have been reported to possess antiviral activity .
  • Method : Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and tested for their antiviral properties .
  • Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Anti-inflammatory Activity

  • Application : Indole derivatives have been reported to possess anti-inflammatory activity .

Anticancer Activity

  • Application : Indole derivatives have been reported to possess anticancer activity .

Also, it’s worth mentioning that this compound is available for purchase for research purposes . This suggests that it might be used in various types of scientific research, although the specific applications are not listed .

Also, it’s worth mentioning that this compound is available for purchase for research purposes . This suggests that it might be used in various types of scientific research, although the specific applications are not listed .

properties

IUPAC Name

2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALKPTNUIUCQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344180
Record name 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

CAS RN

35197-64-9
Record name 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Citations

For This Compound
2
Citations
P Kowalczyk, K Sałat, GC Hoefner, M Mucha… - European Journal of …, 2014 - Elsevier
Six series of 2-substituted 4-aminobutanamide derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins mGAT1−4 stably expressed in HEK-293 cell …
Number of citations: 18 www.sciencedirect.com
P Zaręba, B Gryzło, K Malawska, K Sałat… - European Journal of …, 2020 - Elsevier
γ-Aminobutyric acid (GABA) uptake transporters are membrane transport proteins that are involved in the pathophysiology of a number of neurological disorders. Some types of chronic …
Number of citations: 11 www.sciencedirect.com

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